molecular formula C15H13NO3S B11997118 7-methoxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one

7-methoxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one

Cat. No.: B11997118
M. Wt: 287.3 g/mol
InChI Key: ABQMBYBXHFLWLH-UHFFFAOYSA-N
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Description

7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE typically involves multi-step organic reactions. A common route might include:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazole ring: This step might involve the reaction of a thiazole derivative with the chromenone core under specific conditions such as heating or the use of a catalyst.

    Methoxylation and methylation: These functional groups can be introduced through standard organic reactions like methylation using methyl iodide and a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions might target the chromenone core or the thiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-8-methyl-3-(2-methyl-thiazol-4-yl)-chromen-4-one
  • 7-Methoxy-8-methyl-3-(2-ethyl-thiazol-4-yl)-chromen-4-one
  • 7-Methoxy-8-methyl-3-(2-methyl-thiazol-5-yl)-chromen-4-one

Uniqueness

7-METHOXY-8-METHYL-3-(2-METHYL-THIAZOL-4-YL)-CHROMEN-4-ONE might be unique due to its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

7-methoxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C15H13NO3S/c1-8-13(18-3)5-4-10-14(17)11(6-19-15(8)10)12-7-20-9(2)16-12/h4-7H,1-3H3

InChI Key

ABQMBYBXHFLWLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CSC(=N3)C)OC

Origin of Product

United States

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